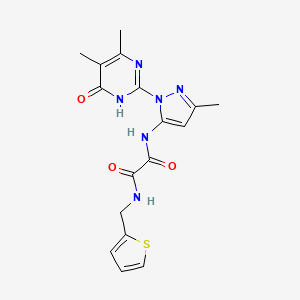

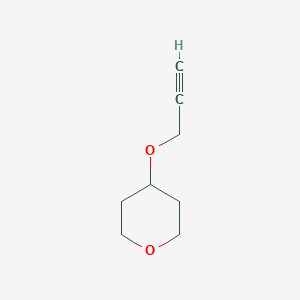

![molecular formula C14H11NOS2 B2493283 N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034473-00-0](/img/structure/B2493283.png)

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involves the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine. This process has been thoroughly characterized using techniques such as X-ray diffraction and spectroscopic analysis. The use of DFT/B3LYP/6-311++G(d,p) theoretical levels for geometry optimization and analysis of local and global chemical activity parameters has shown good agreement with experimental data (Çakmak et al., 2022).

Molecular Structure Analysis

The crystal structure of related thiophene compounds has been elucidated through X-ray diffraction studies, revealing specific details about their molecular geometries and stabilizing interactions, such as hydrogen bonds and π-π interactions (Sharma et al., 2016). These studies provide valuable insights into the molecular structure of N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide derivatives.

Chemical Reactions and Properties

Research on thiophene derivatives has explored various chemical reactions, highlighting their reactivity and potential for creating novel compounds with significant biological activities. For instance, the synthesis of thiophene derivatives through reactions with different organic reagents has been documented, showcasing their versatile chemical properties (Amr et al., 2010).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various conditions and applications. Studies like those by Abbasi et al. (2011) offer detailed characterizations of these properties, contributing to a comprehensive understanding of compounds like this compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the practical application and further modification of thiophene derivatives. Investigations into the synthesis and reactions of new thiophene carboxamides provide insights into their chemical behaviors and potential uses in various fields (Ried et al., 1980).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and structural elucidation of related compounds have been a focal point of research. For instance, a study detailed the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, characterizing it using X-ray diffraction and spectroscopic techniques. Theoretical calculations aligned well with experimental data, indicating the molecule's electrophilic and nucleophilic sites. This research also explored antimicrobial activities and molecular docking with lung cancer proteins, showcasing the compound's versatility (Cakmak et al., 2022).

Antimicrobial Activities

The antimicrobial properties of benzo[b]thiophene derivatives have been extensively studied. A research highlighted the synthesis of benzo[b]thiophene acylhydrazones, demonstrating significant activity against multidrug-resistant Staphylococcus aureus. This study presents a novel approach to combating antibiotic resistance, underlining the compound's potential in medical applications (Barbier et al., 2022).

Pharmacological Applications

Investigations into the pharmacological implications of benzo[b]thiophene derivatives have yielded promising results. One study synthesized novel thiophene derivatives, assessing their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibited high activity compared to standard drugs, suggesting their potential for developing new therapeutic agents (Amr et al., 2010).

Neuropharmacokinetics

Research on the neuropharmacokinetics of investigational compounds related to N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide revealed divergent temporal profiles in the brain and cerebrospinal fluid. This work contributes to understanding the brain penetration mechanisms and the impact of blood-brain barrier efflux transporters, providing insights into designing drugs with optimal brain availability (Tang et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of the compound N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, which stands for Stimulator of Interferon Genes, is an immune-associated protein that is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .

Mode of Action

This compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction between the agonist and the CDN-binding domain of the STING protein . This interaction activates the STING protein .

Propiedades

IUPAC Name |

N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS2/c16-14(15-8-10-5-6-17-9-10)13-7-11-3-1-2-4-12(11)18-13/h1-7,9H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFWDNNLSWECQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)

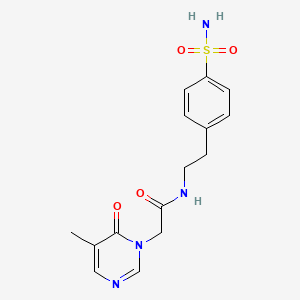

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

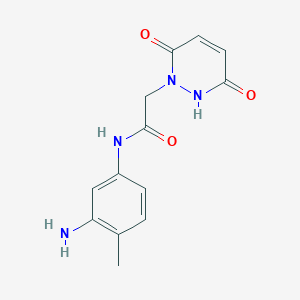

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)

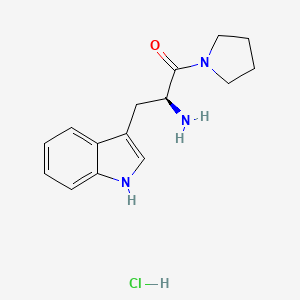

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)